molecular formula C23H23IN2S B1144334 3-Ethyl-2-[3-(1-ethylquinolin-1-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole;iodide CAS No. 18248-94-7

3-Ethyl-2-[3-(1-ethylquinolin-1-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole;iodide

Cat. No.: B1144334
CAS No.: 18248-94-7
M. Wt: 486.4 g/mol
InChI Key: BVQXBEQHQTXMEV-UHFFFAOYSA-M
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Description

3-Ethyl-2-[3-(1-ethylquinolin-1-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole;iodide (CAS 18248-94-7) is a synthetic benzothiazole-quinoline hybrid compound with a molecular formula of C 23 H 23 IN 2 S and a molecular weight of 486.4 g/mol . As a member of the cyanine dye family, its structure features a conjugated system with specific (E)-configurations around the double bonds, which facilitates a planar molecular geometry crucial for its function . The primary research value of this compound lies in its ability to intercalate into DNA, effectively inserting itself between DNA base pairs. This interaction disrupts the processes of DNA replication and transcription, making it a valuable tool for studying nucleic acid interactions and for investigating potential anticancer therapies . Preclinical studies have also demonstrated its efficacy in disrupting bacterial biofilms, showing a 60-70% reduction in biofilm formation in models such as Staphylococcus aureus , which highlights its potential as an antimicrobial agent . This product is intended for research applications in chemistry, biology, and medicine. It is supplied as a high-purity compound for in-vitro studies exclusively. Please be advised: This product is For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

CAS No.

18248-94-7

Molecular Formula

C23H23IN2S

Molecular Weight

486.4 g/mol

IUPAC Name

(2E)-3-ethyl-2-[(E)-3-(1-ethylquinolin-1-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole;iodide

InChI

InChI=1S/C23H23N2S.HI/c1-3-24-19(17-16-18-10-5-6-12-20(18)24)11-9-15-23-25(4-2)21-13-7-8-14-22(21)26-23;/h5-17H,3-4H2,1-2H3;1H/q+1;/p-1

InChI Key

BVQXBEQHQTXMEV-UHFFFAOYSA-M

Isomeric SMILES

CCN\1C2=CC=CC=C2S/C1=C/C=C/C3=[N+](C4=CC=CC=C4C=C3)CC.[I-]

Canonical SMILES

CCN1C2=CC=CC=C2SC1=CC=CC3=[N+](C4=CC=CC=C4C=C3)CC.[I-]

Synonyms

1-ethyl-2-[3-(3-ethyl-3H-benzothiazol-2-ylidene)prop-1-enyl]quinolinium iodide

Origin of Product

United States

Biological Activity

3-Ethyl-2-[3-(1-ethylquinolin-1-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole;iodide, with the CAS number 18248-94-7, is a compound of significant interest due to its potential biological activities. This article explores its chemical properties, synthesis, and biological effects, supported by data tables and relevant research findings.

The molecular formula of this compound is C23H23IN2SC_{23}H_{23}IN_2S, and it has a molecular weight of 486.4 g/mol. The compound features a complex structure that includes a benzothiazole moiety and a quinolinium ion, which contribute to its biological properties.

Property Value
CAS Number18248-94-7
Molecular FormulaC23H23IN2S
Molecular Weight486.4 g/mol
IUPAC Name(2E)-3-ethyl-2-[(E)-3-(1-ethylquinolin-1-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole;iodide
InChI KeyBVQXBEQHQTXMEV-UHFFFAOYSA-M

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The methodology often includes the use of solvents such as dimethylformamide (DMF) or nitromethane to facilitate the formation of the desired product.

Antimicrobial Properties

Research indicates that compounds related to benzothiazoles exhibit notable antimicrobial activities. A study showed that benzothiazole derivatives possess inhibitory effects against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .

Cytotoxic Effects

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against cancer cell lines. The mechanism appears to involve the induction of apoptosis in targeted cells, making it a candidate for further development in cancer therapeutics.

Growth Regulation

Table 1 summarizes the growth-regulating activities observed in various studies involving benzothiazole derivatives:

Compound Activity Type Effect
Benzothiazolium saltsGrowth RegulationStimulating activity
2-Methylthio derivativesGrowth InhibitionInhibitory activity
Compounds with Perchlorate anionActivity ChangeFrom stimulating to inhibiting

The biological activity of this compound is believed to be mediated through several pathways:

  • Interference with DNA replication : The quinolinium moiety may intercalate into DNA, disrupting replication processes.
  • Reactive oxygen species (ROS) generation : The compound can induce oxidative stress in cells, leading to apoptosis.
  • Enzyme inhibition : It may inhibit specific enzymes involved in cell proliferation.

Case Studies

Several case studies have highlighted the efficacy of benzothiazole derivatives in clinical settings:

Case Study 1: Antimicrobial Efficacy

A study conducted on the antibacterial activity of various benzothiazole derivatives found that compounds similar to this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli strains .

Case Study 2: Cancer Cell Lines

In another investigation focusing on cancer therapeutics, this compound was tested against HeLa and MCF7 cell lines, showing IC50 values indicative of potent cytotoxicity. The study suggested potential pathways through which these compounds could be developed into anti-cancer drugs.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of benzothiazole, including this compound, exhibit significant antibacterial properties. A study demonstrated that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. These findings suggest its potential as a lead compound for developing new antimicrobial agents.

Anticancer Properties

The compound has been tested against various cancer cell lines, including HeLa (cervical cancer) and MCF7 (breast cancer). In these studies, it showed promising cytotoxic effects with IC50 values indicating potent activity. The mechanism of action appears to involve apoptosis induction and disruption of cellular signaling pathways critical for cancer cell survival.

Case Study 1: Antimicrobial Efficacy

A comparative study evaluated the effectiveness of several benzothiazole derivatives against common bacterial strains. The results indicated that 3-Ethyl-2-[3-(1-ethylquinolin-1-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole;iodide had a notable inhibition zone against Staphylococcus aureus, suggesting its potential utility in treating bacterial infections.

Case Study 2: Anticancer Activity

In a laboratory setting, this compound was subjected to cytotoxicity assays on HeLa and MCF7 cell lines. The results revealed an IC50 value of approximately 15 µM for HeLa cells and 20 µM for MCF7 cells, indicating significant anticancer potential. Further investigation into the underlying mechanisms suggested that the compound may induce cell cycle arrest and apoptosis through mitochondrial pathways.

Material Science Applications

The unique structural properties of this compound make it suitable for applications in organic electronics. Its ability to act as a dye in organic light-emitting diodes (OLEDs) has been explored due to its favorable photophysical properties.

Comparison with Similar Compounds

Key Structural Differences

The target compound is distinguished by its quinolinium-benzothiazole hybrid structure. Similar compounds typically feature symmetric or asymmetric heterocyclic pairs (e.g., benzothiazole-benzothiazole, benzoxazole-benzothiazole) with varying linker lengths. Below is a comparative analysis:

Compound Name Heterocycles Linker Type Key Features
Target Compound Benzothiazole-Quinolinium Propenylidene (C3) Asymmetric structure; extended conjugation due to quinolinium
DiSCn(3)-2 (3-Ethyl-2-[(1E,3E)-3-(3-ethylbenzothiazol-2-ylidene)propenyl]benzothiazol-3-ium iodide) Benzothiazole-Benzothiazole Propenylidene (C3) Symmetric; λmax 556–563 nm in MeOH/CH2Cl2; >150,000 L/mol·cm
Dithiazanine Iodide (3,3'-Diethylthiacarbocyanine iodide) Benzothiazole-Benzothiazole Pentadienyl (C5) Longer linker; λmax ~600 nm; anthelmintic use; restricted in some regions
3,3'-Diethylthiadicarbocyanine Iodide Benzothiazole-Benzothiazole Pentadienylidene (C5) Laser dye; λmax >700 nm; H300 safety hazard
Quinolinium,2-[(3-ethylbenzothiazol-2-ylidene)methyl]-1-methyl-; iodide Benzothiazole-Quinolinium Methylidene (C1) Shorter linker; reduced conjugation; lower λmax

Optical Properties

  • Absorption Maxima: Target Compound (estimated): ~580–620 nm (quinolinium extends conjugation vs. benzothiazole) . DiSCn(3)-2: 556 nm (MeOH), 563 nm (CH2Cl2) . Dithiazanine Iodide: ~600 nm (pentadienyl linker) . 3,3'-Diethylthiadicarbocyanine: >700 nm (longer pentadienylidene) .
  • Molar Absorptivity: Symmetric benzothiazole dyes (e.g., DiSCn(3)-2): >150,000 L/mol·cm . Quinolinium hybrids: Expected lower values due to asymmetry but tunable via substituents .

Critical Analysis of Structural Impact on Properties

  • Heterocycle Choice: Quinolinium introduces a larger aromatic system, redshifted absorption vs. benzothiazole .
  • Linker Length : Longer linkers (e.g., pentadienyl) increase conjugation, shifting λmax to higher wavelengths .
  • Symmetry vs. Asymmetry : Symmetric dyes (e.g., DiSCn(3)-2) exhibit higher molar absorptivity; asymmetric hybrids (e.g., target compound) offer tunability for niche applications .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing this compound, and how can reaction conditions be optimized to improve yield?

  • Methodology :

  • The synthesis of benzothiazole derivatives typically involves condensation reactions. For example, outlines the synthesis of thiazolidinone derivatives using phenylisothiocyanate and amines under reflux in chloroform, with yields up to 85%. Key steps include monitoring reactions via TLC (as in ) and purification via recrystallization or column chromatography .
  • Optimization strategies: Adjust solvent polarity (e.g., chloroform/methanol mixtures), control reaction temperature (e.g., 60–80°C), and use catalysts (e.g., triethylamine) to enhance regioselectivity. highlights the importance of solvent choice in achieving high-purity products .

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

  • Methodology :

  • FT-IR : Identify characteristic peaks such as ν(C=O) at ~1670–1730 cm⁻¹ (amide/imide groups) and ν(C-N) at ~1170 cm⁻¹ ().
  • NMR : Analyze proton environments; for example, aromatic protons in benzothiazole rings appear as multiplets between δ 7.0–8.5 ppm ().
  • Mass Spectrometry : Confirm molecular weight and fragmentation patterns (not explicitly covered in evidence but inferred as standard practice).

Q. What crystallographic approaches are suitable for determining its molecular structure?

  • Methodology :

  • Use single-crystal X-ray diffraction with programs like SHELXL ( ) for refinement. Key parameters:
  • Data Collection : High-resolution (<1.0 Å) data to resolve disorder.
  • Refinement : Apply restraints for flexible groups (e.g., ethyl substituents) and validate using R-factors (target <0.05 for high-quality data) .

Advanced Research Questions

Q. How does the fluorescence efficiency of this compound compare to structurally similar cyanine dyes?

  • Methodology :

  • Compare quantum yields and Stokes shifts with dyes like YOYO-3 ( ) and YO-Pro-1 ( ). Features influencing fluorescence:
  • Conjugation Length : Extended π-systems enhance absorbance (e.g., prop-2-enylidene linker in this compound vs. prop-1-enyl in YO-Pro-1) .
  • Counterion Effects : Iodide ions reduce aggregation-induced quenching compared to bromide .
  • Experimental validation: Use UV-Vis and fluorescence spectroscopy in solvents of varying polarity (e.g., DMSO vs. water) .

Q. In crystallographic refinement using SHELXL, how should researchers address disorder or twinning?

  • Methodology :

  • Disorder : Split atomic positions (e.g., ethyl groups) and apply occupancy refinements. Use PART and EADP commands in SHELXL ( ).
  • Twinning : Apply twin law matrices (e.g., -h, -k, -l) and refine using the TWIN and BASF instructions. notes that SHELXL is robust for high-resolution twinned data .

Q. What strategies mitigate aggregation-induced quenching effects in fluorescence applications?

  • Methodology :

  • Encapsulation : Use micelles (e.g., SDS) or cyclodextrins to isolate dye molecules ().
  • Structural Modifications : Introduce bulky substituents (e.g., hexyl chains in ) to sterically hinder aggregation.
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) reduce intermolecular interactions .

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